3-Butoxy-5-fluorobenzaldehyde
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Overview
Description
3-Butoxy-5-fluorobenzaldehyde: is an organic compound with the molecular formula C11H13FO2 and a molecular weight of 196.22 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a butoxy group at the third position and a fluorine atom at the fifth position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butoxy-5-fluorobenzaldehyde can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an organoboron compound. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow reactors . The reaction conditions are optimized for high yield and purity, often using automated systems to control temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions: 3-Butoxy-5-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at 0-25°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: 3-Butoxy-5-fluorobenzoic acid
Reduction: 3-Butoxy-5-fluorobenzyl alcohol
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
3-Butoxy-5-fluorobenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Butoxy-5-fluorobenzaldehyde involves its interaction with various molecular targets. In biological systems, it may exert its effects by:
Inhibiting enzymes: Binding to active sites and inhibiting enzyme activity.
Modulating signaling pathways: Affecting pathways involved in cell growth and apoptosis.
Interacting with cellular membranes: Altering membrane fluidity and permeability.
Comparison with Similar Compounds
3-Butoxybenzaldehyde: Lacks the fluorine atom, resulting in different chemical and biological properties.
5-Fluorobenzaldehyde: Lacks the butoxy group, leading to variations in reactivity and applications.
3-Butoxy-4-fluorobenzaldehyde: Similar structure but with the fluorine atom at a different position, affecting its chemical behavior.
Uniqueness: 3-Butoxy-5-fluorobenzaldehyde is unique due to the specific positioning of the butoxy and fluorine substituents, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
3-butoxy-5-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-2-3-4-14-11-6-9(8-13)5-10(12)7-11/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBMJKQPZIBQBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC(=CC(=C1)C=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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